ML358 was developed through a systematic chemical screening process, specifically targeting pathways involved in stress response mechanisms. Its discovery was reported in scientific literature as part of research aimed at identifying compounds that could modulate the SKN-1 pathway, which is significant for its implications in aging and neurodegenerative diseases . The compound's classification falls under small molecule inhibitors, specifically designed to interact with biological targets to modulate their activity.
The synthesis of ML358 involves several key steps that highlight its complexity and the precision required in its preparation. The synthesis can be summarized as follows:
The detailed synthetic route includes:
The molecular structure of ML358 can be described using its chemical formula . Key features include:
ML358 participates in several chemical reactions that are pertinent to its function as an inhibitor:
The mechanism of action for ML358 primarily revolves around its inhibition of the SKN-1 pathway:
The physical and chemical properties of ML358 contribute significantly to its functionality:
ML358 has several promising applications in scientific research and potential therapeutic interventions:
The discovery of ML358 originated from an innovative ultra-high-throughput screening (uHTS) platform employing Caenorhabditis elegans as a whole-animal model. This approach utilized a transgenic C. elegans strain expressing a Pgst-4::GFP reporter, where GFP fluorescence directly correlated with activation of the SKN-1 pathway—a master regulator of xenobiotic detoxification and oxidative stress response in nematodes. The assay enabled rapid screening of 364,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) in 1536-well plates, with fluorescence intensity quantified via automated microscopy [3].
Key advantages of this in vivo HTS strategy included:
Table 1: HTS Assay Parameters for ML358 Identification
Parameter | Value | Significance |
---|---|---|
Screening Library | MLSMR (364,000 compounds) | Diverse chemical space coverage |
Assay Format | 1536-well plates | Miniaturization for cost efficiency |
Primary Readout | Pgst-4::GFP fluorescence | Direct SKN-1 pathway activity measurement |
Z' Factor | 0.7 | High assay robustness and reliability |
Hit Criteria | >70% GFP inhibition | Balanced stringency for lead identification |
The primary screen yielded 217 initial hits, with the vanillamine-derived scaffold (later optimized to ML358) showing potent inhibition (IC~50~ = 1.2 µM) and minimal off-target effects .
The initial hit compound (CID 48628130) featured a vanillamine core with moderate SKN-1 inhibition (IC~50~ = 1.2 µM) but suboptimal physicochemical properties. Hit-to-lead optimization focused on two critical phases:
Phase 1: Scaffold refinement
Phase 2: ADMET profiling
Table 2: Key Property Improvements from Initial Hit to ML358
Property | Initial Hit | ML358 | Optimization Strategy |
---|---|---|---|
SKN-1 Inhibition (IC~50~) | 1.2 µM | 0.24 µM | 4-Chlorobenzyloxy substitution |
Solubility (PBS, pH 7.4) | <10 µM | 54 µM | Ethoxy group introduction |
cLogP | 3.8 | 4.1 | Cyclopentylamine incorporation |
Microsomal Stability | 40% remaining | >90% remaining | Blocking of labile metabolic sites |
The synthesis of ML358 was achieved in two steps:
SAR analysis of ML358 analogs revealed critical pharmacophore elements governing potency and species selectivity:
Essential substituents:
Species selectivity drivers:
Table 3: SAR Summary of Key ML358 Analogs
Modification Site | Analog Structure | IC~50~ (µM) | Selectivity vs. Mammalian Cells | Key Inference |
---|---|---|---|---|
R~1~ = H | Removal of 4-Cl-benzyloxy | >10 | Not applicable | Critical for binding affinity |
R~2~ = OCH~3~ | Methoxy instead of ethoxy | 1.8 | 15-fold | Reduced solubility & specificity |
Amine = cyclohexyl | Six-membered ring | 0.9 | 120-fold | Steric hindrance lowers potency |
Amine = piperidinyl | Heterocyclic amine | 3.2 | 50-fold | Reduced metabolic stability |
Species selectivity was validated using:
The SAR data confirmed that ML358 targets a unique monomeric DNA-binding mechanism of SKN-1—absent in mammalian NRF proteins—explaining its nematode specificity [6].
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